molecular formula C11H20ClN5 B1418812 N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine hydrochloride CAS No. 1185320-13-1

N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine hydrochloride

Cat. No.: B1418812
CAS No.: 1185320-13-1
M. Wt: 257.76 g/mol
InChI Key: MUYDOGMGYREYKO-UHFFFAOYSA-N
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Description

N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a piperidine ring attached to the pyrimidine core, along with dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine hydrochloride typically involves the reaction of pyrimidine derivatives with piperidine and dimethylamine. One common method includes the following steps:

    Starting Materials: Pyrimidine-4,6-diamine, piperidine, and dimethylamine.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.

    Procedure: Pyrimidine-4,6-diamine is reacted with piperidine in the presence of a base such as sodium hydroxide. Dimethylamine is then added to the reaction mixture, and the reaction is allowed to proceed under reflux for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-2,4-diamine
  • **N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,5-diamine

Uniqueness

N4,N4-dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-N,4-N-dimethyl-6-N-piperidin-4-ylpyrimidine-4,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5.ClH/c1-16(2)11-7-10(13-8-14-11)15-9-3-5-12-6-4-9;/h7-9,12H,3-6H2,1-2H3,(H,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYDOGMGYREYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)NC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671607
Record name N~4~,N~4~-Dimethyl-N~6~-(piperidin-4-yl)pyrimidine-4,6-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185320-13-1
Record name N~4~,N~4~-Dimethyl-N~6~-(piperidin-4-yl)pyrimidine-4,6-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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